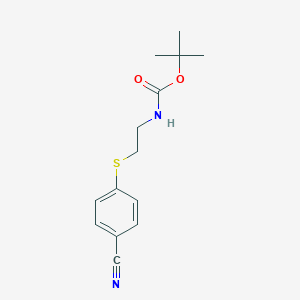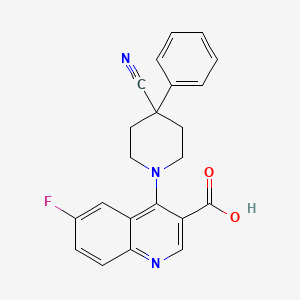
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile
概要
説明
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with a trifluoromethyl group at the meta position relative to the nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the nucleophilic substitution of a suitable benzonitrile derivative with pyrrolidine. One common method is the reaction of 3-(trifluoromethyl)benzonitrile with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
化学反応の分析
Types of Reactions
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group, potentially converting it to an amine or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde or 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for specific targets, while the pyrrolidine ring may contribute to its overall stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
3-(Trifluoromethyl)benzonitrile:
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile: Contains a morpholine ring instead of pyrrolidine, which can alter its chemical behavior and interactions.
Uniqueness
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzonitrile is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)10-7-9(8-16)3-4-11(10)17-5-1-2-6-17/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIXPZULIPHJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B8161106.png)







